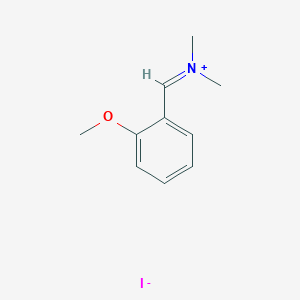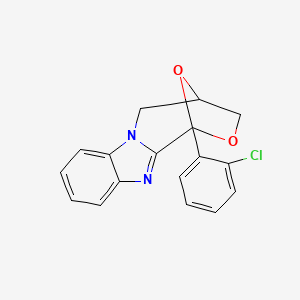
4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxazepine ring fused with a benzimidazole moiety, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzimidazole core.
Formation of the Oxazepine Ring: This is achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies involving DNA intercalation and binding, which are important for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with molecular targets such as DNA. It can intercalate into DNA, disrupting its structure and function, which can lead to its antiviral and antimicrobial effects . The specific pathways involved depend on the biological context and the specific targets within the cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Oxadiazole Derivatives: These compounds exhibit broad-spectrum biological activities, including antibacterial and antifungal properties.
Uniqueness
4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its fused oxazepine-benzimidazole structure, which imparts specific chemical and biological properties not found in other similar compounds
Propriétés
Numéro CAS |
76099-05-3 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-2-1-5-12(13)17-16-19-14-7-3-4-8-15(14)20(16)9-11(22-17)10-21-17/h1-8,11H,9-10H2 |
Clé InChI |
KUKDUIVOOSMRGV-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


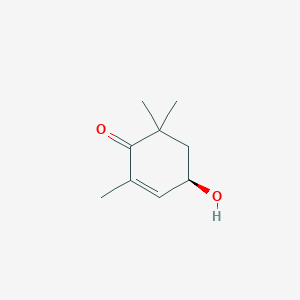
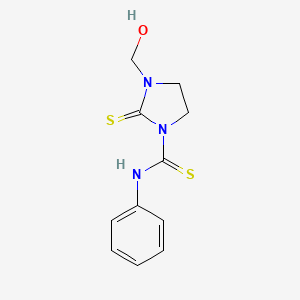


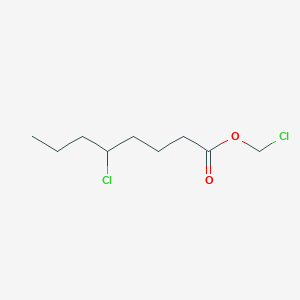
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)


